![molecular formula C9H12N4O B2729468 N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448074-73-4](/img/structure/B2729468.png)
N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Overview
Description
N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrrolopyrimidine family and has been found to possess various biological activities, making it a promising candidate for further research.
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, developed through various synthetic pathways, showed promising cytotoxic activities against cancer cell lines HCT-116 and MCF-7, highlighting the potential therapeutic applications of pyrrolopyrimidine derivatives in cancer treatment (Rahmouni et al., 2016).
Antifolates and Antitumor Agents
Another study focused on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolates. These compounds were investigated for their ability to inhibit dihydrofolate reductase (DHFR) and demonstrated significant antitumor activities, suggesting a promising avenue for the development of new cancer therapies (Gangjee et al., 2007).
DNA-binding Pyrrole-Imidazole Polyamides
Research into pyrrole-imidazole (Py-Im) polyamides, chemicals capable of specifically binding to DNA sequences, revealed insights into their cellular permeability. This study suggests potential applications in targeting specific DNA sequences within cells for therapeutic interventions (Liu & Kodadek, 2009).
Inhibition of Gene Expression
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues were synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation. This work contributes to the understanding of how pyrrolopyrimidine derivatives can be used to modulate gene expression in therapeutic contexts (Palanki et al., 2002).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyrrolyl carboxamides and pyrrolyl pyrimidine derivatives illustrated the potential of pyrrolopyrimidine compounds in combating microbial infections. Specific derivatives showed excellent activity against bacteria such as P. aeruginosa and fungi, indicating their potential as antimicrobial agents (Syamaiah et al., 2014).
Mechanism of Action
Target of Action
N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound are various kinases, which play crucial roles in cellular signaling pathways .
Mode of Action
This compound interacts with its targets, the kinases, by binding to their active sites . This binding inhibits the activity of the kinases, leading to changes in the cellular signaling pathways they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell cycle regulation and apoptosis . The compound’s action on these pathways can lead to cell cycle arrest and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis . This is accompanied by an increase in proapoptotic proteins and a decrease in anti-apoptotic proteins .
properties
IUPAC Name |
N-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-11-9(14)13-4-7-3-10-6-12-8(7)5-13/h3,6H,2,4-5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHSEREYONQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC2=CN=CN=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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